2-Methoxy-N-methylbenzylamine

Description

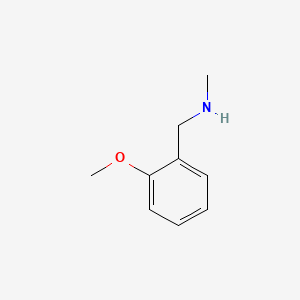

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-8-5-3-4-6-9(8)11-2/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCQJCOMFAJJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334912 | |

| Record name | 2-Methoxy-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6851-80-5 | |

| Record name | 2-Methoxy-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6851-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-N-methylbenzylamine: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxy-N-methylbenzylamine, a versatile secondary amine with applications in organic synthesis and pharmaceutical research. We will delve into its core chemical and physical properties, provide a detailed, field-proven synthesis protocol, and offer an in-depth analysis of its spectroscopic characteristics. The causality behind experimental choices and the inherent logic of the presented protocols are emphasized to ensure both scientific integrity and practical applicability.

Core Chemical and Physical Properties

This compound, also known as N-methyl-o-methoxybenzylamine, is a colorless liquid at room temperature.[1] Its core structure consists of a benzylamine scaffold with a methoxy group at the ortho position of the benzene ring and a methyl group on the nitrogen atom. This unique substitution pattern influences its reactivity and physical properties.

A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 6851-80-5 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 234-235 °C (lit.) | [1] |

| Density | 1.015 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.5325 (lit.) | [1] |

| Flash Point | 106 °C (222.8 °F) - closed cup | [3] |

These properties are crucial for its handling, storage, and application in various chemical reactions. The relatively high boiling point suggests low volatility under standard conditions, and its density indicates it is slightly denser than water.

Synthesis of this compound via Reductive Amination

The most common and efficient method for the synthesis of this compound is the reductive amination of 2-methoxybenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is widely favored due to its high yield and the commercial availability of the starting materials.

Causality Behind the Experimental Choices

The choice of reductive amination is strategic. The reaction is highly selective for the formation of the C-N bond and the subsequent reduction of the imine without affecting the aromatic ring or the methoxy group. The use of a mild reducing agent like sodium borohydride is critical to prevent over-reduction or side reactions. The reaction is typically carried out in a protic solvent such as methanol, which facilitates both the imine formation and the reduction step.

Detailed, Step-by-Step Methodology

Materials:

-

2-Methoxybenzaldehyde

-

Methylamine (40% solution in water or as a gas)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1 equivalent) in methanol. Cool the flask in an ice bath to 0-5 °C.

-

Amine Addition: While stirring, slowly add a 40% aqueous solution of methylamine (1.2 equivalents) to the cooled solution of the aldehyde. Maintain the temperature below 10 °C during the addition. The formation of the imine is typically rapid.

-

Reduction: After stirring for 30 minutes at 0-5 °C, slowly and portion-wise add sodium borohydride (1.5 equivalents) to the reaction mixture. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform this in a fume hood. Control the rate of addition to maintain the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

-

Work-up: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: To the resulting aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by vacuum distillation if a higher purity is required.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of this compound.

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a detailed analysis of its expected spectroscopic data.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for confirming the presence of key functional groups and their connectivity. Based on the structure of this compound and data from analogous compounds, the following proton signals are predicted in CDCl₃:

-

Aromatic Protons (4H): A complex multiplet in the range of δ 6.8-7.3 ppm. The ortho and para protons to the methoxy group will be shifted upfield compared to the meta proton.

-

Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm.

-

Benzylic Protons (2H): A singlet around δ 3.7 ppm.

-

N-Methyl Protons (3H): A singlet around δ 2.4 ppm.

-

N-H Proton (1H): A broad singlet that may appear between δ 1.5-2.5 ppm, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A referenced spectrum for this compound is available and confirms the expected carbon environments.[4]

| Carbon Atom | Chemical Shift (ppm) (Predicted) |

| Quaternary Aromatic (C-OCH₃) | ~157 |

| Quaternary Aromatic (C-CH₂) | ~130 |

| Aromatic CH | ~110-128 |

| Benzylic CH₂ | ~55-60 |

| Methoxy CH₃ | ~55 |

| N-Methyl CH₃ | ~35-40 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the presence of specific functional groups. The predicted IR spectrum of this compound would exhibit the following characteristic absorption bands:

-

N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the range of 1450-1600 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong band around 1240 cm⁻¹.

-

C-N Stretch: An absorption in the region of 1020-1250 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.

-

Base Peak: A prominent peak at m/z = 121, resulting from the loss of the N-methyl group via alpha-cleavage, forming a stable benzylic cation.

-

Other Fragments: Other significant fragments may include peaks at m/z = 91 (tropylium ion) and m/z = 77 (phenyl cation).

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Reactivity, Stability, and Safe Handling

Reactivity Profile

This compound behaves as a typical secondary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can participate in a variety of chemical transformations, including:

-

Alkylation and Acylation: It readily reacts with alkyl halides and acylating agents to form tertiary amines and amides, respectively.

-

Salt Formation: As a base, it reacts with acids to form the corresponding ammonium salts.

-

Oxidation: The benzylic position is susceptible to oxidation.

Stability and Storage

Secondary benzylamines can be sensitive to air and light. Over time, they may slowly oxidize or react with atmospheric carbon dioxide. For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[3] It is essential to handle this chemical in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Eye Damage (Category 1)

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties. Its synthesis via reductive amination is a robust and scalable method. A thorough understanding of its spectroscopic characteristics, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development. This guide provides the foundational knowledge for scientists and professionals working with this compound, enabling them to leverage its potential in their synthetic endeavors.

References

- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 2. Benzylamines [organic-chemistry.org]

- 3. 2-Methoxybenzylamine(6850-57-3) 1H NMR spectrum [chemicalbook.com]

- 4. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Methoxy-N-methylbenzylamine (CAS 6851-80-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Methoxy-N-methylbenzylamine (CAS 6851-80-5), a versatile secondary amine that serves as a valuable intermediate in organic synthesis and medicinal chemistry. We will explore its chemical and physical properties, detailed synthesis methodologies with a focus on reductive amination, and a thorough analytical characterization based on spectroscopic data of analogous compounds. Furthermore, this document will delve into the reactivity of the N-methylbenzylamine scaffold and highlight its significant role as a building block in the synthesis of psychoactive compounds used in neuroscientific research, such as the NBOMe series. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction: The Versatile N-Methylbenzylamine Scaffold

Substituted benzylamines are a cornerstone of modern organic and medicinal chemistry, prized for their utility as intermediates in the synthesis of a wide array of complex molecules, from pharmaceuticals to agrochemicals.[1] this compound, with its characteristic ortho-methoxy substitution on the aromatic ring and an N-methylated secondary amine, presents a unique combination of steric and electronic properties. The methoxy group can influence the reactivity of the aromatic ring and introduce conformational constraints, while the secondary amine provides a key nucleophilic site for further functionalization. This guide aims to serve as a detailed resource for researchers, providing both theoretical understanding and practical insights into the synthesis and application of this important chemical entity.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a chemical is paramount for its effective and safe use in a research environment.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6851-80-5 | |

| Molecular Formula | C₉H₁₃NO | |

| Molecular Weight | 151.21 g/mol | |

| Boiling Point | 234-235 °C (lit.) | [2] |

| Density | 1.015 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.5325 (lit.) | [2] |

| Flash Point | 106 °C (222.8 °F) - closed cup |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Signal Word: Danger.

-

Personal Protective Equipment (PPE): It is essential to use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of 2-methoxybenzaldehyde with methylamine.[3] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Caption: Reductive Amination Synthesis Pathway.

Causality in Experimental Choices

The choice of reagents and conditions for reductive amination is critical for achieving a high yield and purity of the final product.

-

Amine Source: Methylamine can be used as an aqueous solution or as a hydrochloride salt. The hydrochloride salt is often preferred for its stability and ease of handling. When using the salt, a non-nucleophilic base, such as triethylamine, is typically added to liberate the free amine in situ.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity, affordability, and relatively mild reaction conditions.[4] It selectively reduces the imine intermediate without affecting the aromatic ring or the methoxy group. Other reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, can also be employed.[3]

-

Solvent: A protic solvent like methanol or ethanol is often used as it facilitates the dissolution of the reagents and the activity of the borohydride reducing agent.

Detailed Experimental Protocol: Reductive Amination

The following is a representative, self-validating protocol for the synthesis of this compound.

-

Imine Formation:

-

To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxybenzaldehyde (1 equivalent).

-

Dissolve the aldehyde in methanol.

-

Add a solution of methylamine hydrochloride (1.1 equivalents) and triethylamine (1.2 equivalents) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the benzylic methylene protons, and the N-methyl protons.

-

Aromatic Protons: A complex multiplet in the range of δ 6.8-7.3 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

Benzylic Protons (-CH₂-N): A singlet around δ 3.7 ppm.

-

N-Methyl Protons (-N-CH₃): A singlet around δ 2.4 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, the benzylic carbon, and the N-methyl carbon.

-

Aromatic Carbons: Multiple signals between δ 110-158 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Benzylic Carbon (-CH₂-N): A signal around δ 56 ppm.

-

N-Methyl Carbon (-N-CH₃): A signal around δ 36 ppm.

-

Mass Spectrometry (MS)

The mass spectrum, particularly under electrospray ionization (ESI), is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 152. The fragmentation pattern will likely involve the cleavage of the benzylic C-N bond, leading to characteristic fragment ions.[5] A major fragment would be the tropylium ion or a related benzylic cation at m/z 121, resulting from the loss of the methylamine group.[6]

Caption: Expected MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

The IR spectrum of this secondary amine will exhibit characteristic absorption bands.[7]

-

N-H Stretch: A weak to medium intensity band around 3300-3350 cm⁻¹.[8]

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong band around 1240 cm⁻¹.

-

C-N Stretch: In the 1250–1020 cm⁻¹ region.[8]

Reactivity and Applications in Synthesis

This compound is a versatile building block, primarily due to the reactivity of its secondary amine functionality and the potential for electrophilic substitution on the electron-rich aromatic ring.

Key Reactions

-

N-Alkylation/N-Acylation: The secondary amine can readily undergo nucleophilic attack on various electrophiles, such as alkyl halides or acyl chlorides, to form tertiary amines or amides, respectively. This is a fundamental transformation for incorporating the 2-methoxybenzyl scaffold into larger molecules.

-

Cyclization Reactions: As a precursor, it can be used in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many drug molecules.[7]

-

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-director, making the aromatic ring susceptible to electrophilic substitution reactions, allowing for further functionalization of the benzene ring.

Application as a Building Block: The Case of NBOMe Compounds

A significant application of the N-(2-methoxybenzyl) moiety, the core of our topic compound, is in the synthesis of the NBOMe class of psychoactive drugs.[3] These compounds are highly potent and selective agonists for the serotonin 5-HT₂A receptor and are used in neuroscience research to study the serotonergic system.[3][6] The synthesis of compounds like 25I-NBOMe involves the reductive amination of a primary phenethylamine (e.g., 2C-I) with 2-methoxybenzaldehyde, highlighting the importance of the 2-methoxybenzyl group in conferring high receptor affinity.[3] The N-methylation in this compound would lead to a tertiary amine in the final NBOMe analogue, which could be explored for its unique pharmacological profile.

Conclusion

This compound (CAS 6851-80-5) is a valuable and versatile chemical intermediate with a well-defined profile. Its synthesis via reductive amination is a robust and scalable process. The compound's reactivity, centered around its secondary amine and activated aromatic ring, makes it a useful building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The established use of the N-(2-methoxybenzyl) group in potent neurochemical tools underscores the importance of this structural motif. This guide provides the necessary technical information for researchers to confidently and safely incorporate this compound into their synthetic strategies.

References

- 1. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]

- 5. forendex.southernforensic.org [forendex.southernforensic.org]

- 6. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]

- 7. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Weight of 2-Methoxy-N-methylbenzylamine

This guide provides a comprehensive technical overview of the molecular weight of 2-Methoxy-N-methylbenzylamine, a crucial parameter for researchers, scientists, and professionals in drug development. Beyond simply stating the value, we will delve into the theoretical basis, empirical determination, and practical implications of this fundamental chemical property.

Core Molecular Identity

This compound is a substituted benzylamine derivative with significant applications in organic synthesis and as a building block in medicinal chemistry. A precise understanding of its molecular weight is paramount for accurate stoichiometric calculations, analytical characterization, and the interpretation of experimental data.

Chemical Structure and Formula

The structural arrangement of atoms within a molecule dictates its molecular weight. This compound consists of a benzene ring substituted with a methoxy group and an N-methylaminomethyl group at positions 2 and 1, respectively.

Caption: Chemical structure of this compound.

Based on its structure, the molecular formula is determined to be C9H13NO .[1][2][3]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the atomic weights from the periodic table (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u), the calculated molecular weight is:

(9 * 12.011) + (13 * 1.008) + (1 * 14.007) + (1 * 15.999) = 151.21 g/mol [1][2][3][4][5]

This value represents the average mass of the molecule based on the natural isotopic abundance of its constituent elements.

Physicochemical Properties Summary

The molecular weight influences many of the compound's physical and chemical properties. A summary of key properties for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | [1][2][3][4][5] |

| Molecular Formula | C9H13NO | [1][2][3] |

| CAS Number | 6851-80-5 | [1][4] |

| Boiling Point | 234-235 °C | [1][3][4][5] |

| Density | 1.015 g/mL at 25 °C | [1][3][4][5] |

| Refractive Index | n20/D 1.5325 | [1][3][4] |

| Monoisotopic Mass | 151.09972 Da | [6] |

Experimental Determination of Molecular Weight

While the theoretical molecular weight is a calculated value, its experimental confirmation is a critical step in compound verification and quality control. The primary technique for this is mass spectrometry.

Mass Spectrometry: A Primer

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). This method provides a direct measurement of the molecular weight and can offer insights into the compound's structure.

Caption: A simplified workflow of a mass spectrometer.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively small, volatile organic compounds like this compound.

Objective: To confirm the molecular weight of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The GC will separate the sample from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Data Interpretation

The mass spectrum of this compound will exhibit a molecular ion peak (M+), which corresponds to the intact molecule with one electron removed. The m/z value of this peak should correspond to the monoisotopic mass of the compound (151.10 Da).[6] Additionally, a series of fragment ion peaks will be observed, which can be used to elucidate the structure of the molecule. The predicted collision cross-section for the [M+H]+ adduct is 130.7 Ų.[6]

Trustworthiness and Self-Validating Systems

The confidence in the assigned molecular weight of 151.21 g/mol for this compound is established through the convergence of theoretical calculations and empirical data. The consistency between the calculated value based on the molecular formula and the experimentally determined value from mass spectrometry provides a self-validating system. Any significant deviation between these values would indicate either an incorrect structural assignment or the presence of impurities.

Conclusion

The molecular weight of this compound is a cornerstone of its chemical identity. A thorough understanding of both its theoretical calculation and experimental determination is essential for its effective use in research and development. The value of 151.21 g/mol is well-established and supported by a confluence of data from chemical databases and analytical techniques.

References

An In-depth Technical Guide to 2-Methoxy-N-methylbenzylamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methoxy-N-methylbenzylamine, a versatile intermediate in organic synthesis. We will delve into its chemical structure and properties, explore its primary synthetic routes with detailed experimental protocols, and discuss its applications in the development of novel therapeutics and other complex molecules.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 6851-80-5, is a secondary amine featuring a benzyl group substituted with a methoxy group at the ortho position and an N-methyl group.[1] This seemingly simple molecule possesses a unique combination of steric and electronic properties that make it a valuable building block in medicinal chemistry.

The presence of the methoxy group at the ortho position influences the molecule's conformation and reactivity. It can engage in hydrogen bonding and steric interactions, which can be strategically exploited in the design of target-specific ligands. The N-methyl group provides a site for further functionalization and modulates the basicity of the amine.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol [1] |

| Boiling Point | 234-235 °C[1] |

| Density | 1.015 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.5325[1] |

| Flash Point | 106 °C (222.8 °F) - closed cup[1] |

Synthesis of this compound

There are two primary and reliable methods for the synthesis of this compound: reductive amination of 2-methoxybenzaldehyde and nucleophilic substitution of 2-methoxybenzyl chloride.

Reductive Amination of 2-Methoxybenzaldehyde

This is the most common and efficient method for the preparation of this compound. The reaction proceeds in a one-pot fashion, where 2-methoxybenzaldehyde is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Caption: Reductive Amination Workflow for this compound Synthesis.

The reductive amination of an aldehyde with a primary amine involves two key steps:

-

Imine Formation: The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, or imine. The reaction is typically acid-catalyzed to facilitate the dehydration step.

-

Reduction: The C=N double bond of the imine is then reduced to a single bond. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C).

The following protocol is a representative example of the reductive amination approach:

-

Reaction Setup: To a solution of 2-methoxybenzaldehyde (1.0 eq) in methanol, add a 40% aqueous solution of methylamine (2.0 eq).

-

Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (0.1 mol%).

-

Hydrogenation: The reaction mixture is then subjected to hydrogenation at room temperature and atmospheric pressure until the absorption of hydrogen ceases (typically around 2 hours).

-

Work-up: The catalyst is removed by filtration. The excess methylamine, water, and methanol are removed under reduced pressure to yield the crude product.

-

Purification: The resulting oil is purified by vacuum distillation to afford this compound in high yield and purity.

Synthesis from 2-Methoxybenzyl Chloride

An alternative route to this compound involves the nucleophilic substitution of 2-methoxybenzyl chloride with methylamine. This is a classic Sₙ2 reaction where the amine acts as the nucleophile.

In this two-step process:

-

Nucleophilic Attack: Methylamine, being a good nucleophile, attacks the benzylic carbon of 2-methoxybenzyl chloride.

-

Chloride Departure: The chloride ion, a good leaving group, is displaced, forming the desired product.

-

Reaction Setup: A solution of 2-methoxybenzyl chloride (1.0 eq) in a suitable solvent such as ethanol is prepared.

-

Amine Addition: An excess of methylamine (as a solution in ethanol or as a gas) is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any methylamine hydrochloride salt.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, MeOD): δ 7.46 (t, J = 7.9 Hz, 1H), 7.40 (d, J = 7.3 Hz, 1H), 7.11 (d, J = 8.2 Hz, 1H), 7.02 (t, J = 7.4 Hz, 1H), 4.20 (s, 2H), 3.93 (s, 3H), 2.70 (s, 3H).[2]

-

¹³C NMR (125 MHz, MeOD): δ 159.3, 132.8, 132.7, 122.0, 120.3, 112.0, 56.2, 49.5, 33.3.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch: A band in the 1020-1250 cm⁻¹ region.

-

C-O stretch (aryl ether): A strong band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound would likely exhibit a molecular ion peak (M⁺) at m/z 151. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺), loss of a methoxy group ([M-31]⁺), and cleavage of the benzylic C-N bond to give a prominent peak at m/z 121 (the 2-methoxybenzyl cation).

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ease with which the secondary amine can be further elaborated to introduce diverse functionalities.

While specific drug names containing this exact fragment are not always publicly disclosed in early development stages, it is a key precursor for the synthesis of various classes of compounds, including:

-

Heterocyclic Compounds: The amine functionality serves as a convenient handle for constructing nitrogen-containing heterocyclic rings, which are prevalent in many drug scaffolds.

-

Ligands for Receptors and Enzymes: The substituted benzylamine motif is a common feature in ligands designed to interact with various biological targets. The methoxy group can act as a hydrogen bond acceptor and influence the overall electronic properties of the molecule, which is crucial for binding affinity and selectivity.

-

Amine-based Therapeutics: It serves as a foundational piece in the synthesis of more complex amines with therapeutic applications. Amine compounds are crucial in the design of drugs and fragrances.[3]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile and valuable building block for researchers in organic and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its secondary amine and the electronic influence of the ortho-methoxy group, makes it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in the pursuit of novel scientific discoveries and the development of new therapeutic agents.

References

A Comprehensive Technical Guide to 1-(2-Methoxyphenyl)-N-methylmethanamine (2-Methoxy-N-methylbenzylamine) for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(2-methoxyphenyl)-N-methylmethanamine, a versatile secondary amine of significant interest in synthetic and medicinal chemistry. The guide delineates its precise chemical identity according to IUPAC nomenclature, detailed physicochemical properties, and a comprehensive examination of its synthesis via reductive amination. A step-by-step experimental protocol for its preparation and purification is provided, underpinned by a mechanistic discussion of the reaction pathway. Furthermore, this guide offers a thorough analytical characterization, including predicted ¹H and ¹³C NMR spectra and a plausible GC-MS fragmentation pattern, to aid in its unambiguous identification. The applications of this compound as a key building block in the synthesis of pharmacologically relevant nitrogen-containing heterocycles are discussed, highlighting its potential in drug discovery and development. Finally, essential safety and handling information is provided to ensure its responsible use in a laboratory setting. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound commonly known as 2-Methoxy-N-methylbenzylamine, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(2-methoxyphenyl)-N-methylmethanamine .[1][2][3][4][5] This nomenclature accurately reflects the substitution pattern on the methanamine core.

The chemical structure is as follows:

Figure 1: Chemical structure of 1-(2-methoxyphenyl)-N-methylmethanamine.

Synonyms and Identifiers

For ease of reference in literature and chemical databases, this compound is also known by several synonyms:

-

This compound

-

N-Methyl-o-methoxybenzylamine

-

(2-Methoxybenzyl)methylamine

-

N-(2-Methoxybenzyl)-N-methylamine

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 6851-80-5 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| InChI | 1S/C9H13NO/c1-10-7-8-5-3-4-6-9(8)11-2/h3-6,10H,7H2,1-2H3 |

| SMILES | CNCc1ccccc1OC |

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 2. These properties are crucial for designing experimental conditions, including reaction setup, purification, and storage.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 234-235 °C (lit.) | [6] |

| Density | 1.015 g/mL at 25 °C (lit.) | [6] |

| Refractive Index | n20/D 1.5325 (lit.) | [6] |

Synthesis via Reductive Amination

The most common and efficient method for the synthesis of 1-(2-methoxyphenyl)-N-methylmethanamine is the reductive amination of 2-methoxybenzaldehyde with methylamine.[6][7][8][9] This one-pot reaction is widely favored in both academic and industrial settings due to its high yields, operational simplicity, and the commercial availability of the starting materials.[10][11]

Mechanistic Overview

Reductive amination involves two key steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.[6][9]

-

Imine Formation: The reaction is initiated by the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield an N-methylimine. The removal of water drives the equilibrium towards the formation of the imine.[9]

-

Reduction: The C=N double bond of the imine is then reduced to a single bond by a suitable reducing agent to afford the final secondary amine product.[6][9]

Figure 2: General mechanism of reductive amination.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis and purification of 1-(2-methoxyphenyl)-N-methylmethanamine.

Materials and Reagents:

-

2-Methoxybenzaldehyde

-

Methylamine (40% solution in water)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl, for salt formation if desired)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: To the cooled solution, add methylamine (40% aqueous solution, 1.2 equivalents) dropwise while stirring. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete imine formation.

-

Reduction: Cool the reaction mixture back to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation to obtain a colorless liquid.

Figure 3: Experimental workflow for the synthesis of 1-(2-methoxyphenyl)-N-methylmethanamine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectral data are provided below. These predictions are based on established chemical shift principles for similar molecular structures.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.25-7.35 (m, 2H, Ar-H)

-

δ 6.85-6.95 (m, 2H, Ar-H)

-

δ 3.85 (s, 3H, O-CH₃)

-

δ 3.70 (s, 2H, Ar-CH₂)

-

δ 2.45 (s, 3H, N-CH₃)

-

δ 1.5-2.0 (br s, 1H, N-H)

¹³C NMR (100 MHz, CDCl₃):

-

δ 157.5 (Ar-C-O)

-

δ 130.0 (Ar-C)

-

δ 128.5 (Ar-CH)

-

δ 120.5 (Ar-CH)

-

δ 110.0 (Ar-CH)

-

δ 55.0 (O-CH₃)

-

δ 52.0 (Ar-CH₂)

-

δ 36.0 (N-CH₃)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of the target compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern is likely to be dominated by the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for benzylamines.

Predicted Fragmentation Pattern:

-

m/z 151 (M⁺): Molecular ion.

-

m/z 121: Loss of the methylamino group (-CH₂NHCH₃), resulting in the stable 2-methoxybenzyl cation. This is often the base peak.

-

m/z 91: Loss of formaldehyde (-CH₂O) from the m/z 121 fragment, leading to the tropylium ion.

-

m/z 44: Fragment corresponding to the [CH₂=NHCH₃]⁺ ion from alpha-cleavage.

Applications in Drug Discovery and Development

1-(2-methoxyphenyl)-N-methylmethanamine serves as a valuable building block in medicinal chemistry, primarily due to the presence of a secondary amine and a functionalized aromatic ring. These features allow for its incorporation into more complex molecular scaffolds, particularly nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.[12][13][14][15]

The secondary amine provides a reactive site for further elaboration, such as N-alkylation, N-acylation, or participation in cyclization reactions to form five- or six-membered rings.[13][14] The 2-methoxy group on the phenyl ring can influence the electronic properties and conformation of the molecule, which can be crucial for modulating biological activity. It can also serve as a handle for further synthetic transformations.

This compound and its analogs are key intermediates in the synthesis of various biologically active molecules, including potential therapeutics targeting the central nervous system and cardiovascular system.[10][16]

Safety and Handling

It is imperative to handle 1-(2-methoxyphenyl)-N-methylmethanamine with appropriate safety precautions in a well-ventilated laboratory environment, preferably within a chemical fume hood.[17][18][19][20][21]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.[17][18][19][20][21]

Conclusion

1-(2-methoxyphenyl)-N-methylmethanamine is a synthetically accessible and versatile secondary amine with significant potential in organic synthesis and medicinal chemistry. Its straightforward preparation via reductive amination, coupled with its utility as a scaffold for more complex molecules, makes it an important tool for researchers in drug discovery and development. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for its effective and safe utilization in a research setting.

References

- 1. brainly.in [brainly.in]

- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. anyrgb.com [anyrgb.com]

- 5. Benzylamine - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jocpr.com [jocpr.com]

- 8. gctlc.org [gctlc.org]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. | Semantic Scholar [semanticscholar.org]

- 12. nbinno.com [nbinno.com]

- 13. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]

- 14. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]

- 15. benchchem.com [benchchem.com]

- 16. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2-Methoxy-N-methylbenzylamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-N-methylbenzylamine is a versatile secondary amine that serves as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, combining a methoxy-substituted aromatic ring with a methylaminoethyl side chain, render it a key precursor for the construction of a variety of complex molecular architectures, most notably nitrogen-containing heterocycles. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its applications in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its core physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6851-80-5 | [1][2][3] |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [1][2][3] |

| Boiling Point | 234-235 °C (lit.) | [1][2] |

| Density | 1.015 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.5325 (lit.) | [1][2] |

Solubility:

Based on available data and the structural characteristics of the molecule (a polar amine with a significant nonpolar aromatic component), this compound is expected to exhibit the following solubility profile:

| Solvent | Expected Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Toluene | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily centered around the nucleophilic secondary amine and the aromatic ring. Its most notable application in synthetic chemistry is as a precursor for the in situ generation of azomethine ylides, which are powerful intermediates for the synthesis of five-membered nitrogen-containing heterocycles through [3+2] cycloaddition reactions.

This transformation is typically initiated by the reaction of this compound with an aldehyde or ketone to form an iminium ion, which then undergoes deprotonation to yield the azomethine ylide. This reactive dipole can then participate in cycloaddition reactions with a wide range of dipolarophiles, such as alkenes and alkynes, to afford substituted pyrrolidines and other related heterocyclic systems. These scaffolds are of significant interest in drug discovery due to their prevalence in biologically active natural products and synthetic drugs.[3][4][5]

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following are the expected key features in its spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: A complex multiplet in the range of δ 6.8-7.3 ppm, corresponding to the four protons on the substituted benzene ring.

-

Methoxy Group: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons.

-

Benzyl CH₂: A singlet at approximately δ 3.6 ppm, integrating to two protons.

-

N-Methyl Group: A singlet at approximately δ 2.4 ppm, integrating to three protons.

-

N-H Proton: A broad singlet that may appear over a range of chemical shifts and can be exchanged with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the methoxy group appearing at the higher end of this range.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Benzyl CH₂ Carbon: A signal around δ 58 ppm.

-

N-Methyl Carbon: A signal around δ 36 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Multiple bands in the region of 2800-3100 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (ether): A strong absorption band around 1240 cm⁻¹.

-

C-N Stretch: An absorption in the region of 1020-1250 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 151.

-

Major Fragmentation Pathways: Expect fragmentation to involve the loss of the methyl group (M-15), the methoxy group (M-31), and cleavage of the benzylic C-N bond, leading to characteristic fragment ions.

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of 2-methoxybenzaldehyde with methylamine.

References

2-Methoxy-N-methylbenzylamine safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical intermediate utilized in the synthesis of various compounds within the pharmaceutical and research sectors. Its reactivity, while valuable, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines. The protocols described herein are designed to empower researchers to work confidently and safely with this compound.

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. This compound presents multiple health risks that demand careful management.

1.1. Summary of Hazards

Based on available safety data sheets, this compound is classified with the following primary hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1][2] In some cases, it may cause severe skin burns.[3][4]

-

Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Note: The exact classification may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.

1.2. The "Why" Behind the Hazards: A Mechanistic Perspective

The corrosive and irritant properties of this compound are attributed to its amine functional group. Amines are basic and can react with acidic components of tissues, leading to cell damage. The methoxy group can also influence the compound's reactivity and absorption characteristics. Understanding this chemical basis underscores the importance of preventing direct contact.

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense

The cornerstone of safe handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

2.1. Engineering Controls: Isolating the Hazard

-

Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to control vapor inhalation.[5]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[6]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area for emergency use.[5]

2.2. Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should also be worn when there is a risk of splashing.[7]

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required.[6] Nitrile or neoprene gloves are generally suitable, but always consult the glove manufacturer's compatibility chart for the specific glove type and thickness. Inspect gloves for any signs of degradation or perforation before each use.

-

Lab Coat/Gown: A long-sleeved, flame-resistant lab coat or a chemically resistant gown should be worn to protect street clothing and skin.[8]

-

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.[9]

Diagram 1: PPE Donning and Doffing Sequence

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Safe Handling and Storage: Procedural Discipline

Adherence to strict protocols during handling and storage is paramount to preventing accidents and ensuring the integrity of the chemical.

3.1. Handling Procedures

-

Work in a Designated Area: Clearly define the area where this compound will be handled.

-

Avoid Inhalation, Ingestion, and Skin Contact: Use appropriate engineering controls and PPE at all times.

-

Use Spark-Proof Tools and Explosion-Proof Equipment: This is crucial if there is a potential for flammable vapor accumulation.

-

Grounding and Bonding: When transferring large quantities, use proper grounding and bonding techniques to prevent static discharge.[6]

-

Wash Hands Thoroughly After Handling: Even after wearing gloves, it is good practice to wash hands with soap and water after completing work.[2]

3.2. Storage Requirements

-

Store in a Tightly Closed Container: Keep the container sealed to prevent the release of vapors.[2][10]

-

Store in a Cool, Dry, Well-Ventilated Area: Protect from heat and direct sunlight.[6]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[4]

-

Secure Storage: Store in a locked cabinet or other secure area to prevent unauthorized access.[2][4]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and correct response can significantly mitigate the consequences.

4.1. First-Aid Measures

Table 2: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately.[11] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][11] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |

4.2. Accidental Release Measures: A Step-by-Step Protocol

For minor spills, trained laboratory personnel can perform cleanup. For major spills, evacuate the area and contact emergency services.

Diagram 2: Minor Spill Cleanup Workflow

Caption: A systematic approach to cleaning up a minor chemical spill.

Spill Cleanup Protocol:

-

Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.[12]

-

Assess the Spill: Determine the extent of the spill and if it is safe to clean up without assistance.

-

Don Appropriate PPE: At a minimum, wear double gloves, chemical safety goggles, and a lab coat. A respirator may be necessary depending on the size of the spill and ventilation.[12]

-

Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to dike the spill and prevent it from spreading.[13][14]

-

Absorb the Material: Slowly and carefully cover the spill with the absorbent material, working from the outside in.[12]

-

Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated, labeled, and sealable container for hazardous waste.[13][15]

-

Decontaminate the Area: Clean the spill surface with soap and water or an appropriate decontaminating solution.[12]

-

Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[16]

Disposal Considerations: Responsible Stewardship

Improper disposal of this compound and its contaminated waste can pose a significant environmental risk.

-

Follow Regulations: All waste disposal must be in accordance with local, state, and federal regulations.

-

Designated Waste Containers: Use clearly labeled, sealed, and compatible containers for waste collection.

-

Do Not Dispose Down the Drain: This chemical should not be disposed of in the sanitary sewer system.[17]

Conclusion: A Culture of Safety

The safe use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness into daily laboratory practice, researchers can effectively mitigate risks and foster a culture of safety. This guide serves as a foundational resource, and it is imperative that it is supplemented with institution-specific training and a thorough review of the manufacturer's Safety Data Sheet.

References

- 1. 2-甲氧基-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. americanchemistry.com [americanchemistry.com]

- 8. publications.ashp.org [publications.ashp.org]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. fishersci.com [fishersci.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 13. jk-sci.com [jk-sci.com]

- 14. ccny.cuny.edu [ccny.cuny.edu]

- 15. ehs.utk.edu [ehs.utk.edu]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.ca [fishersci.ca]

Navigating the Procurement and Application of 2-Methoxy-N-methylbenzylamine: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the sourcing of high-quality reagents is a critical, yet often challenging, first step in the experimental workflow. This guide provides an in-depth technical overview of 2-Methoxy-N-methylbenzylamine, a versatile building block in organic synthesis. We will navigate the landscape of commercial suppliers, delve into the essential quality control protocols upon receipt of the material, and explore its application in synthetic methodologies. This document is designed to equip you with the field-proven insights necessary to confidently procure and effectively utilize this compound in your research endeavors.

Sourcing this compound: A Comparative Analysis of Commercial Suppliers

The selection of a reliable supplier is paramount to ensuring the reproducibility and success of your experimental work. Key considerations include purity, available quantities, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CoA). Below is a comparative table of prominent commercial suppliers for this compound (CAS Number: 6851-80-5).[1][2][3][4]

| Supplier | Product Name/Number (Example) | Purity | Available Quantities | Key Features & Notes |

| Sigma-Aldrich (Merck) | This compound, 97% (Aldrich-593958) | 97% | Grams to Kilograms | Extensive documentation available online, including multiple historical Certificates of Analysis for different lots.[2][4] Note: This product is listed as discontinued, so contacting technical service for alternatives is advised. |

| Santa Cruz Biotechnology, Inc. | This compound (sc-269438) | Not specified, for research use only | Gram quantities | Provides basic physical and chemical properties.[1] A Certificate of Analysis is available upon request for specific lots. |

| Thermo Scientific Chemicals | This compound, 97% (H63339) | 97% | Gram quantities | This product was originally part of the Alfa Aesar portfolio.[3] Documentation from the legacy brand may still be encountered. |

| ChemWhat | This compound 97 | 97% | Inquire for quantities | Provides a list of synonyms and basic physical properties.[5] |

| Amerigo Scientific | 2-Methoxymethyl-benzylamine | Not specified | Inquire for quantities | Note that the company states it does not collect analytical data for this product, which necessitates thorough in-house QC.[6] |

Expert Insight: When selecting a supplier, it is crucial to look beyond the listed purity. Scrutinize the Certificate of Analysis for the specific lot you are purchasing. Pay close attention to the analytical techniques used for characterization and the levels of any identified impurities. For GMP or regulated environments, supplier qualification is a mandatory and rigorous process.

Incoming Quality Control: A Self-Validating Protocol

Upon receiving a shipment of this compound, it is imperative to perform in-house quality control to verify its identity and purity. This not only validates the supplier's specifications but also ensures the integrity of your subsequent experiments.

Experimental Protocol: QC of this compound

Objective: To confirm the identity and assess the purity of commercially supplied this compound.

Materials:

-

This compound (as received)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for LC-MS)

-

NMR tubes

-

HPLC vials

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS), preferably coupled to the HPLC (LC-MS)

Step-by-Step Methodology:

-

Visual Inspection: Examine the material for any visual inconsistencies such as discoloration or the presence of foreign particles. The compound should be a liquid.[2][4]

-

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of the compound in CDCl₃.

-

Acquire ¹H and ¹³C NMR spectra.

-

Rationale: NMR spectroscopy provides detailed structural information. The proton NMR should show characteristic peaks for the methoxy group, the aromatic protons, the benzylic protons, and the N-methyl group. The carbon NMR will confirm the number and types of carbon atoms. Compare the obtained spectra with reference data or predicted spectra to confirm the chemical structure.

-

-

HPLC-UV Purity Analysis:

-

Prepare a standard solution of the compound in methanol at a known concentration (e.g., 1 mg/mL).

-

Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point.

-

The mobile phase can be a gradient of methanol and water.

-

Set the UV detector to a wavelength where the compound has significant absorbance (a preliminary UV scan can determine the optimal wavelength).

-

Inject the sample and analyze the chromatogram.

-

Rationale: HPLC is a powerful technique for separating the main compound from any non-volatile impurities. The peak area of the main compound relative to the total peak area will give a quantitative measure of purity.

-

-

Mass Spectrometry (MS) Identity Confirmation:

-

If using LC-MS, the mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting peaks.

-

For this compound (C₉H₁₃NO), the expected monoisotopic mass is approximately 151.10 Da.[7] The protonated molecule [M+H]⁺ would be observed around m/z 152.1.

-

Rationale: MS provides unambiguous confirmation of the molecular weight, thus verifying the identity of the compound.

-

The following diagram illustrates the logical workflow for incoming quality control.

Caption: Workflow for the quality control of incoming this compound.

Application in Synthesis: Reductive Amination

This compound is a useful intermediate in the synthesis of more complex molecules. One common synthetic route to produce this and related N-methylbenzylamines is through the reductive amination of the corresponding aldehyde.[8] This process involves the reaction of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the secondary amine.

Illustrative Synthetic Protocol: Synthesis of a Related N-methylbenzylamine Derivative

While the direct synthesis of this compound can be achieved through this method, the following protocol, adapted from the synthesis of a structurally similar compound, illustrates the general procedure.[8]

Objective: To synthesize an N-methylbenzylamine derivative via reductive amination.

Reaction Scheme: 2-methoxy-3,4-methylenedioxybenzaldehyde + CH₃NH₂ → [Imine Intermediate] --(H₂, Pd/C)→ N-methyl-2-methoxy-3,4-methylenedioxybenzylamine

Materials:

-

2-methoxy-3,4-methylenedioxybenzaldehyde

-

40% Methylamine aqueous solution

-

Methanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

Step-by-Step Methodology:

-

Suspend 5.0 g of 2-methoxy-3,4-methylenedioxybenzaldehyde in 30 ml of methanol.

-

Add 4.31 g of a 40% aqueous methylamine solution (2 equivalents).

-

To this mixture, add 59 mg of 5% Pd/C catalyst (0.1 mol%).

-

Carry out the hydrogenation at room temperature and atmospheric pressure.

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within approximately 2 hours.

-

Upon completion, filter off the Pd/C catalyst.

-

Remove the excess methylamine, water, and methanol solvent by distillation to yield the oily N-methylbenzylamine derivative.

Rationale for Experimental Choices:

-

Methanol as Solvent: It is a polar protic solvent that effectively dissolves the reactants and is compatible with the hydrogenation catalyst.

-

Pd/C Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of imines and other functional groups.

-

Atmospheric Pressure Hydrogenation: This condition is often sufficient for this type of reduction, making the procedure safer and more accessible than high-pressure hydrogenation.

The following diagram depicts the key steps in the reductive amination process.

Caption: Generalized workflow for the synthesis of N-methylbenzylamines via reductive amination.

Conclusion

This compound is a valuable reagent for chemical synthesis. A successful research outcome begins with the careful selection of a commercial supplier and is maintained through rigorous incoming quality control. Understanding the synthetic routes to this compound, such as reductive amination, provides a deeper appreciation for its chemistry and potential impurities. By integrating these principles of supplier evaluation, self-validating protocols, and a foundational understanding of its synthesis, researchers can confidently incorporate this compound into their drug discovery and development pipelines.

References

- 1. scbt.com [scbt.com]

- 2. This compound 97 6851-80-5 [sigmaaldrich.com]

- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound 97 6851-80-5 [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-Methoxymethyl-benzylamine - Amerigo Scientific [amerigoscientific.com]

- 7. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 8. prepchem.com [prepchem.com]

2-Methoxy-N-methylbenzylamine literature and synthesis references

An In-depth Technical Guide: 2-Methoxy-N-methylbenzylamine: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development. It provides a detailed overview of this compound, focusing on its synthesis, physicochemical properties, and significance as a chemical intermediate.

Introduction and Significance